N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pivalamide
Description
N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)pivalamide is a synthetic organic compound featuring a pivalamide group (tert-butylcarboxamide) linked via a but-2-yn-1-yl spacer to a 2-methoxyphenoxy aromatic moiety. This structure combines rigidity from the alkyne spacer with steric bulk from the pivalamide group, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)15(18)17-11-7-8-12-20-14-10-6-5-9-13(14)19-4/h5-6,9-10H,11-12H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBQRXDYTZDMLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC#CCOC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pivalamide typically involves the following steps:
Formation of the but-2-yn-1-yl intermediate: This can be achieved through the reaction of an appropriate alkyne with a halide under basic conditions.
Attachment of the methoxyphenoxy group: The intermediate is then reacted with a methoxyphenol derivative in the presence of a suitable catalyst to form the desired ether linkage.
Formation of the pivalamide moiety: The final step involves the reaction of the intermediate with pivaloyl chloride in the presence of a base to form the pivalamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pivalamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethers or amides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares features with several classes of molecules, as highlighted below:
Table 1: Structural and Functional Comparison
Stability and Purity
- Pivalamide Advantage : The tert-butyl group in pivalamide derivatives (target and ) enhances hydrolytic stability compared to esters or unprotected amines.
- Purity Challenges : Lower yields in analogs (e.g., 10% for 10-C10 vs. 62% for 1b ) highlight the difficulty of introducing bulky groups like pivalamide.
Biological Activity
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pivalamide is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a pivalamide group and a phenoxy moiety. This structural configuration is believed to contribute to its biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Sigma-1 Receptor Modulation : Similar compounds have been shown to modulate the sigma-1 receptor, which plays a crucial role in cellular stress response and neuroprotection. This interaction may enhance neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
- Antimicrobial Activity : The presence of the phenoxy group suggests potential antimicrobial properties. Many phenoxy-containing compounds exhibit activity against a range of pathogens.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures possess anti-inflammatory properties, which could be beneficial in managing chronic inflammatory conditions.
Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various microbial strains. |
| Anti-inflammatory | Reduces inflammation in cellular models. |
| Neuroprotective | Potentially protects neuronal cells from damage due to oxidative stress. |
| Analgesic | May alleviate pain through modulation of pain pathways. |
Case Studies and Research Findings
- Neuroprotection in Animal Models : In studies involving animal models of neurodegeneration, compounds structurally related to this compound demonstrated significant neuroprotective effects. These studies suggest that such compounds can mitigate cognitive decline associated with diseases like Alzheimer's.
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of phenoxy derivatives found that this compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
- Anti-inflammatory Activity : Research has indicated that this compound can inhibit pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : Initial studies suggest that the compound has favorable absorption characteristics, with good bioavailability observed in preliminary models.
- Metabolism : The metabolic pathways have yet to be fully elucidated; however, preliminary data indicate that it may undergo hepatic metabolism similar to other amide compounds.
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pivalamide?
The synthesis involves multi-step organic reactions, including:
- Alkyne functionalization : Coupling of a propargylamine intermediate with 2-methoxyphenol under Sonogashira or copper-catalyzed conditions to form the but-2-yn-1-yl ether backbone .
- Amide bond formation : Reaction of the amine intermediate with pivaloyl chloride in the presence of a base (e.g., triethylamine) to install the pivalamide group .
- Protection/deprotection strategies : Use of temporary protecting groups (e.g., benzyl or tert-butyl) to prevent side reactions during synthesis . Key considerations include optimizing reaction temperature (often 0–25°C) and solvent polarity (e.g., dichloromethane or THF) to enhance yield .
Q. Which spectroscopic and analytical techniques are critical for structural elucidation?
- NMR spectroscopy : 1H and 13C NMR confirm the presence of the methoxyphenoxy (δ 3.8–4.0 ppm for OCH3), alkyne (δ 2.5–3.0 ppm), and pivalamide (δ 1.2 ppm for tert-butyl) groups .
- IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ for C17H21NO4: calculated 304.1543) .
Q. What are the primary structural features influencing reactivity?
- Steric hindrance : The bulky pivaloyl group (C(CH3)3) limits nucleophilic attack at the amide nitrogen, directing reactivity to the alkyne or methoxyphenoxy moieties .
- Electron-rich alkyne : The but-2-yn-1-yl group participates in click chemistry (e.g., azide-alkyne cycloaddition) or palladium-catalyzed cross-couplings .
Advanced Questions
Q. How do reaction conditions affect regioselectivity in lithiation reactions involving this compound?
- Base and temperature : Using n-BuLi at –20°C to 0°C promotes deprotonation at the benzylic position, leading to cyclization or electrophilic substitution at the methoxyphenoxy ring. In contrast, t-BuLi at –78°C favors α-lithiation of the alkyne .
- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize lithiated intermediates, enhancing selectivity for aromatic substitution over alkyne functionalization .
Q. What computational approaches are recommended to model electronic properties and reaction pathways?
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attack .
- Transition state analysis : Locate energy barriers for key reactions (e.g., alkyne cyclization) using Gaussian or ORCA software, validated against experimental kinetics .
- Solvent modeling : Include implicit solvent models (e.g., PCM) to simulate reaction environments and correlate with experimental yields .
Q. How can researchers resolve contradictions in reaction yields during synthetic optimization?
- Systematic parameter screening : Vary catalysts (e.g., Pd vs. Cu), solvents, and temperatures while monitoring intermediates via HPLC or TLC .
- Mechanistic studies : Use deuterium labeling or in situ IR to identify rate-limiting steps or side reactions (e.g., hydrolysis of the pivalamide group) .
- Data reconciliation : Compare computational predictions (e.g., DFT-calculated activation energies) with experimental outcomes to refine reaction models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
